molecular formula C20H16ClN3O3 B5958782 N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

Cat. No.: B5958782
M. Wt: 381.8 g/mol
InChI Key: ZJZLUSTYWAHDRA-UHFFFAOYSA-N
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Description

N-{1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide is a benzimidazole derivative characterized by a central benzimidazole core substituted with a 2-(4-chlorophenoxy)ethyl chain at the N1 position and a furan-2-carboxamide group at the C2 position.

Properties

IUPAC Name

N-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-14-7-9-15(10-8-14)26-13-11-24-17-5-2-1-4-16(17)22-20(24)23-19(25)18-6-3-12-27-18/h1-10,12H,11,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZLUSTYWAHDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, including anticancer properties, antioxidant effects, and mechanisms of action as observed in various studies.

  • Molecular Formula : C22H19ClN4OS
  • Molecular Weight : 417.93 g/mol
  • CAS Number : Not specified in the available data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study conducted by Xia et al. evaluated the anticancer activity of related benzimidazole derivatives against several cell lines. The results demonstrated:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)0.71Induction of autophagy
Compound BMCF-7 (Breast)0.46Inhibition of cyclin-dependent kinases
Compound CHCT116 (Colon)0.39Apoptosis induction

These findings suggest that this compound may similarly inhibit cancer cell proliferation through mechanisms such as autophagy and apoptosis.

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives have been investigated, with implications for reducing oxidative stress in biological systems. A study involving the administration of a related compound to rats showed alterations in oxidative stress markers:

  • Vitamin Levels : Decreased levels of vitamins A, E, and C were observed.
  • Malondialdehyde (MDA) : Increased serum MDA levels indicated elevated lipid peroxidation.
  • Glutathione Peroxidase (GSH-Px) : Elevated GSH-Px activity suggested a compensatory response to oxidative stress.

These results indicate that while the compound may exert beneficial effects in certain contexts, it could also induce oxidative stress under specific conditions, necessitating further investigation into its safety profile and therapeutic window .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways has been documented in various studies, making it a candidate for cancer therapy.
  • Antioxidant Effects : While some derivatives demonstrate antioxidant properties, others may promote oxidative stress, highlighting the need for careful dosing and evaluation.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.

Comparison with Similar Compounds

N-({1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide

  • Key Difference: Replaces the 4-chlorophenoxyethyl group with a 4-chlorobenzyl moiety.
  • The methyl group on the carboxamide may increase steric hindrance, affecting binding interactions .

N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide

  • Key Difference: Incorporates a 4-chloro-3-methylphenoxyethyl chain and an ethyl group at the benzimidazole C2 position.
  • Impact: The additional methyl group on the phenoxy ring enhances lipophilicity, which could improve membrane permeability. The ethyl spacer may confer conformational flexibility .

2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide

  • Key Difference : Substitutes the furan-2-carboxamide with a morpholine-containing acetamide group.
  • Impact : Morpholine introduces a hydrophilic tertiary amine, likely enhancing aqueous solubility. This modification may shift target selectivity toward enzymes with polar active sites .

Chain Length and Linker Modifications

N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

  • Key Difference: Extends the phenoxyethyl chain to a phenoxypropyl group.
  • Impact: The longer alkyl chain increases molecular weight (409.87 g/mol vs.

Table 1: Comparative Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID
N-{1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide C21H17ClN3O3 394.83 4-Chlorophenoxyethyl, furan-2-carboxamide Not provided
N-({1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide C22H19ClN4O2 406.86 4-Chlorobenzyl, N-methylcarboxamide Not provided
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide C23H21ClN3O3 422.88 4-Chloro-3-methylphenoxyethyl, ethyl Not provided
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide C21H23ClN4O3 414.89 Morpholinylethyl, acetamide 4994543
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide C22H20ClN3O3 409.87 3-(4-Chlorophenoxy)propyl 11076219

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